3-Methoxy-N-methylpropan-1-amine hydrochloride
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Overview
Description
3-Methoxy-N-methylpropan-1-amine hydrochloride is an organic compound with the chemical formula C5H13NO·HCl. It is a derivative of propanamine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methylpropan-1-amine hydrochloride typically involves the reaction of 3-methoxypropan-1-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Methoxy-N-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropan-1-amine: Lacks the methyl group on the nitrogen atom.
N-Methylpropan-1-amine: Lacks the methoxy group.
3-Methoxy-N-ethylpropan-1-amine: Contains an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
3-Methoxy-N-methylpropan-1-amine hydrochloride is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Biological Activity
3-Methoxy-N-methylpropan-1-amine hydrochloride, also known as 3-Methoxy-2-methylpropan-1-amine hydrochloride, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a comprehensive summary of research findings.
The chemical structure and properties of this compound are crucial for understanding its biological activity. The compound's molecular formula is C5H12ClN with a molecular weight of approximately 119.61 g/mol.
Property | Value |
---|---|
Molecular Formula | C5H12ClN |
Molecular Weight | 119.61 g/mol |
IUPAC Name | This compound |
InChI Key | JYHHTYJQXKZQHZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Research indicates that the compound may exhibit the following mechanisms:
- Receptor Modulation : It can bind to and modulate the activity of specific neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzymatic Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered physiological responses.
Neuropharmacological Effects
Studies have indicated that this compound may have neuropharmacological effects similar to other amines used in psychiatric treatments. Its potential to act as a stimulant or mood enhancer has been explored in various preclinical models.
Cytotoxicity and Safety Profile
Research on the cytotoxic effects of the compound shows that it can cause skin and eye irritation at high concentrations, necessitating caution in handling and application .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotective Effects : A study evaluated the compound's ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death when treated with the compound compared to control groups.
- Pharmacokinetics Research : Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics, suggesting potential for therapeutic use in conditions requiring rapid onset of action.
- Comparative Analysis : A comparative study with similar compounds showed that this compound exhibited superior receptor affinity, which could translate into enhanced efficacy in therapeutic applications.
Summary of Findings
The biological activity of this compound points towards its potential as a therapeutic agent, particularly in neuropharmacology. Its mechanisms of action involve receptor modulation and enzymatic interactions that could influence various biological processes.
Properties
IUPAC Name |
3-methoxy-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-6-4-3-5-7-2;/h6H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUXFKNCNIHKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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